4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNRHGBVYEUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 4-hydrazinyl-2,6-bis(trifluoromethyl)pyridine, exhibit notable antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM/mL . The trifluoromethyl groups enhance lipophilicity, which may contribute to increased biological activity.
Antiviral Properties
The compound's structure allows it to act as a potential antiviral agent. Pyridine derivatives are being explored for their ability to inhibit viral replication mechanisms. For example, some studies have highlighted the effectiveness of trifluoromethyl-substituted pyridines in combating viral infections by interfering with viral enzyme activities .
Agrochemical Applications
Fungicides and Herbicides
The trifluoromethyl group is known to enhance the efficacy of agrochemicals. Compounds similar to this compound have been utilized in the development of potent fungicides like fluazinam, which targets respiratory biochemistry in fungi . The incorporation of hydrazinyl groups may also improve the selectivity and potency of herbicides.
Insecticides
Research into the insecticidal properties of pyridine derivatives has shown promising results. These compounds can disrupt the nervous systems of insects, leading to effective pest control strategies .
Material Science
Polymer Chemistry
this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These polymers are being investigated for applications in coatings and adhesives where durability is crucial.
Catalysis
The compound's unique structure allows it to act as a ligand in various catalytic processes. Research has indicated that it can facilitate reactions involving transition metals, enhancing reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-4,6-bis(trifluoromethyl)pyridine
- Structure : Shares the 4,6-bis(trifluoromethyl)pyridine core but replaces the hydrazinyl group with a phenyl ring.
- Synthesis : Synthesized via NH₄I/Na₂S₂O₄-mediated cyclization of ketoxime acetates and hexafluoroacetylacetone, achieving 90% yield under optimized conditions .
- Applications : Primarily used as a precursor for pharmacologically active pyridines. The absence of the hydrazinyl group limits its direct bioactivity but enhances its utility in cross-coupling reactions .
- Key Difference : The phenyl group introduces steric bulk, reducing solubility compared to the hydrazinyl analog .
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
- Structure : Contains a trifluoromethylpyridine core but features a piperazine-carbothioamide substituent.
- Bioactivity : A potent bacterial phosphopantetheinyl transferase inhibitor, disrupting secondary metabolism and bacterial growth .
- Key Difference : The piperazine-carbothioamide group enables broad-spectrum antimicrobial activity, unlike 4-hydrazinyl-2,6-bis(trifluoromethyl)pyridine, which lacks reported antibacterial efficacy .
Polyimides Derived from 4-Aryl-2,6-bis(4-aminophenyl)pyridine
- Structure: Pyridine core functionalized with aminophenyl groups for polymer synthesis.
- Key Difference : Designed for materials science applications (e.g., gas separation membranes), contrasting with the medicinal focus of this compound .
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
- Fluorine’s Role : Trifluoromethyl groups in pyridines improve metabolic stability and binding affinity, as seen in ML267 and this compound .
- Synthetic Flexibility : Metal-free reductive systems (e.g., NH₄I/Na₂S₂O₄) enable efficient access to bis(trifluoromethyl)pyridines, avoiding transition-metal contamination .
- Hydrazinyl Specificity: The hydrazinyl group’s nucleophilicity may facilitate further derivatization, though its instability under acidic conditions limits applications compared to phenyl or aminophenyl analogs .
Biological Activity
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both hydrazinyl and trifluoromethyl groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring, along with a hydrazinyl group at the 4 position. This structural arrangement contributes to its lipophilicity, which is crucial for cellular uptake and interaction with lipid membranes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biological pathways, including enzyme inhibition and receptor modulation. The trifluoromethyl groups further enhance the compound's ability to penetrate biological membranes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's hydrazinyl group is believed to play a critical role in its bioactivity by facilitating interactions with microbial enzymes or receptors .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Its ability to interact with DNA and inhibit topoisomerases has been suggested as a mechanism contributing to its anticancer effects .
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines ranged from 10 to 25 µM, indicating potent activity against these cells .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications at the hydrazinyl group have been explored to improve selectivity and reduce toxicity while maintaining efficacy against target pathogens or cancer cells.
Table 2: Synthesis of Derivatives
| Derivative Name | Modifications | Biological Activity |
|---|---|---|
| 4-Acetyl-2,6-bis(trifluoromethyl)pyridine | Acetylation at hydrazinyl group | Enhanced anticancer activity |
| 4-Methyl-2,6-bis(trifluoromethyl)pyridine | Methylation at hydrazinyl group | Increased antimicrobial efficacy |
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics and toxicity profiles are essential for advancing this compound into clinical applications. Additionally, combinatorial studies with existing antibiotics or anticancer agents may yield synergistic effects that enhance therapeutic outcomes .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, and what intermediates are critical?
Answer:
The synthesis typically involves halogenated precursors such as 4-bromo-2,6-bis(trifluoromethyl)pyridine (CAS 134914-92-4) as a key intermediate, where the bromine atom undergoes nucleophilic substitution with hydrazine . For example, NH4I/Na2S2O4-mediated cyclization of ketoxime acetates has been adapted for analogous trifluoromethylpyridine derivatives, yielding high regioselectivity under mild conditions . Critical intermediates include halogenated pyridines (e.g., bromo or chloro derivatives) and protected hydrazine reagents to avoid side reactions. Tosyloxymethyl groups on pyridine rings (e.g., 4-bromo-2,6-bis(tosyloxymethyl)pyridine) may enhance substitution efficiency compared to bromomethyl derivatives, as demonstrated in crown ether syntheses .
Advanced: What challenges arise in achieving regioselective hydrazinyl functionalization on trifluoromethylpyridine scaffolds?
Answer:
Regioselectivity is influenced by steric hindrance from the 2,6-bis(trifluoromethyl) groups and electronic effects. The electron-withdrawing trifluoromethyl groups activate the pyridine ring toward nucleophilic substitution at the 4-position but hinder reactivity at adjacent positions . Competing reactions, such as over-substitution or ring-opening, require precise control of reaction conditions (e.g., temperature, solvent polarity). For instance, using THF as a solvent and slow addition of hydrazine to 4-bromo-2,6-bis(trifluoromethyl)pyridine minimizes side products . Computational modeling of charge distribution (e.g., Fukui indices) can predict reactive sites and optimize regioselectivity .
Basic: Which spectroscopic and analytical methods are most effective for confirming hydrazinyl substitution in trifluoromethylpyridines?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR confirm hydrazinyl proton signals (δ 2.5–4.0 ppm) and trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for Cl/Br-free intermediates .
- Elemental Analysis : Ensures stoichiometric consistency, particularly for nitrogen content in hydrazinyl groups .
- X-ray Crystallography : Resolves structural ambiguities, as seen in analogous pyridino-crown ether derivatives .
Advanced: How do electron-withdrawing trifluoromethyl groups influence the reactivity of pyridine rings in substitution reactions?
Answer:
Trifluoromethyl groups deactivate the pyridine ring via inductive effects, reducing electron density at the 2,6-positions but enhancing electrophilicity at the 4-position . This directs nucleophilic attacks (e.g., hydrazine, amines) to the para position. However, steric bulk from two CF groups can slow reaction kinetics, necessitating elevated temperatures or catalysts. For example, Ag(I) nitrate complexes have been used to accelerate substitutions in similar pyridine systems . Kinetic studies on halogenated analogs (e.g., 4-chloro-2,6-bis(trifluoromethyl)pyridine) show a 3-fold rate increase in polar aprotic solvents like DMF compared to THF .
Advanced: How can discrepancies in reported yields for nucleophilic substitutions on halogenated trifluoromethylpyridines be resolved?
Answer:
Yield variations often stem from differences in:
- Leaving Group Reactivity : Tosyloxymethyl derivatives (e.g., 4-bromo-2,6-bis(tosyloxymethyl)pyridine) provide higher yields (75–85%) than bromomethyl analogs (50–60%) due to better leaving-group ability .
- Solvent Effects : Protic solvents (e.g., ethanol) may deactivate nucleophiles, while DMF enhances reactivity but risks side reactions .
- Hydrazine Purity : Anhydrous hydrazine minimizes hydrolysis, critical for maintaining reaction efficiency .
Standardizing protocols (e.g., slow reagent addition, inert atmosphere) and reporting detailed kinetic data can mitigate discrepancies .
Basic: What are the material science applications of this compound?
Answer:
This compound serves as:
- Polymer Precursors : Hydrazinyl groups enable crosslinking in fluorinated polyimides, enhancing thermal stability (>400°C) and solubility in aprotic solvents .
- Coordination Ligands : The pyridine-nitrogen and hydrazinyl group can bind metals (e.g., Ag(I), Cu(II)), useful in catalysis or sensor design .
- Chemosensors : Analogous pyridines with amine groups detect formaldehyde via imine bond formation, suggesting potential environmental monitoring applications .
Advanced: What strategies optimize the scalability of this compound synthesis?
Answer:
Scalability requires:
- Continuous Flow Systems : Reduces reaction time and improves safety for exothermic substitutions .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C for dehalogenation steps) lower costs .
- Green Solvents : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
